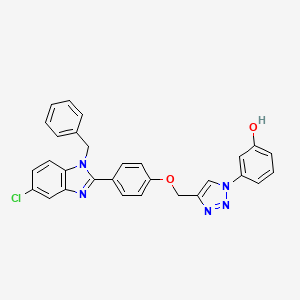

Apoptosis inducer 8

Description

Structure

3D Structure

Properties

Molecular Formula |

C29H22ClN5O2 |

|---|---|

Molecular Weight |

508.0 g/mol |

IUPAC Name |

3-[4-[[4-(1-benzyl-5-chlorobenzimidazol-2-yl)phenoxy]methyl]triazol-1-yl]phenol |

InChI |

InChI=1S/C29H22ClN5O2/c30-22-11-14-28-27(15-22)31-29(34(28)17-20-5-2-1-3-6-20)21-9-12-26(13-10-21)37-19-23-18-35(33-32-23)24-7-4-8-25(36)16-24/h1-16,18,36H,17,19H2 |

InChI Key |

ODJNKXTWIBLBDO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)N=C2C4=CC=C(C=C4)OCC5=CN(N=N5)C6=CC(=CC=C6)O |

Origin of Product |

United States |

Foundational & Exploratory

The Quest for Controlled Cellular Demise: An In-depth Guide to the Discovery of Novel Caspase-8 Activating Compounds

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate and highly regulated process of programmed cell death, or apoptosis, is fundamental to human health. Its dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders. At the heart of the extrinsic apoptotic pathway lies caspase-8, an initiator cysteine-aspartic protease that serves as a critical gatekeeper for cellular demolition. The targeted activation of caspase-8 presents a promising therapeutic strategy to induce apoptosis in diseased cells. This in-depth technical guide provides a comprehensive overview of the discovery of novel caspase-8 activating compounds, detailing the underlying signaling pathways, experimental methodologies, and data interpretation.

The Extrinsic Apoptotic Pathway: A Precisely Orchestrated Cascade

Caspase-8 is the apical protease in the death receptor-mediated apoptotic pathway.[1][2] This signaling cascade is initiated by the binding of extracellular death ligands, such as Fas ligand (FasL) or Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), to their cognate death receptors on the cell surface. This ligation event triggers the recruitment of the adaptor protein Fas-associated death domain (FADD), which in turn recruits procaspase-8, the inactive zymogen form of the enzyme.[1] This assembly forms the Death-Inducing Signaling Complex (DISC), where the proximity of multiple procaspase-8 molecules facilitates their dimerization and subsequent auto-proteolytic activation.[3] Once activated, caspase-8 initiates a downstream cascade by cleaving and activating executioner caspases, such as caspase-3 and -7, which then dismantle the cell by cleaving a host of cellular substrates.

Figure 1: The extrinsic apoptosis signaling pathway initiated by death receptor activation.

Discovery of Novel Caspase-8 Activating Compounds: A Multi-pronged Approach

The identification of small molecules that can directly activate procaspase-8 or enhance its activation is a key objective in apoptosis-targeted drug discovery. The process typically involves a combination of high-throughput screening, computational methods, and detailed biochemical and cell-based validation assays.

High-Throughput Screening (HTS) for Caspase-8 Activators

High-throughput screening (HTS) enables the rapid testing of large and diverse chemical libraries to identify "hit" compounds that modulate the activity of a biological target. For caspase-8 activators, a common HTS strategy involves using a fluorogenic or colorimetric substrate that is specifically cleaved by active caspase-8. An increase in signal indicates enzymatic activity and, therefore, the presence of a potential activator.

Figure 2: A generalized workflow for the discovery of caspase-8 activators via HTS.

A novel HTS strategy can utilize a TRAIL-resistant cell line that lacks caspase-8, alongside the same cell line reconstituted with wild-type or catalytically inactive caspase-8. This allows for the identification of compounds that specifically act through the caspase-8 axis.[4]

Hit-to-Lead Optimization

Initial "hits" from HTS campaigns undergo a rigorous process of hit-to-lead optimization to improve their potency, selectivity, and pharmacokinetic properties.[5][6] This iterative process involves medicinal chemistry to synthesize analogs of the hit compound, followed by further biological testing. Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can aid in this process by predicting how chemical modifications will affect the compound's binding to caspase-8.[5]

Known and Novel Caspase-8 Activating Compounds

Several natural and synthetic compounds have been identified that can induce apoptosis through pathways involving caspase-8 activation. However, quantitative data on their direct activation of procaspase-8 is often limited, with much of the research focusing on downstream effects.

| Compound Class | Example Compound | Reported Mechanism of Action | Quantitative Data (Direct Caspase-8 Activation) |

| Natural Products (Ginsenosides) | (20S)-Ginsenoside Rh2 | Upregulates death receptors Fas and DR5, leading to caspase-8 activation in certain cancer cell lines.[7][8][9][10] | A 7-fold increase in caspase-8 activity was observed in TE-13 cells treated with 7.5 µg/mL (20S) G-Rh2 for 1 hour.[7] IC50 for cytotoxicity in ECA109 and TE-13 cells are 2.9 and 3.7 µg/mL, respectively.[7] |

| Natural Products (Phytosterols) | β-Sitosterol | Induces apoptosis through both intrinsic and extrinsic pathways.[11][12][13] | A 39% increase in caspase-8 activity was observed in MDA-MB-231 cells treated with 16 µM β-sitosterol for 3 days.[11][12] |

| Synthetic Compounds (Coumarins) | Benzylidene Coumarin Hybrids | Induce apoptosis via both intrinsic and extrinsic pathways, with elevated caspase-8 levels observed.[14] | Not available. |

| Synthetic Peptides | L-Plastin-derived peptide | A cell-permeable synthetic peptide derived from the N-terminal headpiece of L-plastin has been shown to induce adhesion in neutrophils, a process linked to caspase activation.[15] | Not available. |

| Synthetic Small Molecules | "CaspPro" (Compound 2) | Identified through an in silico screen, this compound directly binds to the caspase-8 homodimer interface and potentiates TRAIL-induced caspase-8 activation.[16] | Not a direct activator on its own, but enhances TRAIL-induced activation.[16] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments in the discovery and characterization of caspase-8 activating compounds.

In Vitro Caspase-8 Activity Assay (Fluorometric)

This assay is a common method for quantifying caspase-8 activity in cell lysates or with purified enzyme.

Principle: The assay utilizes a specific caspase-8 substrate, IETD (isoleucyl-glutamyl-threonyl-aspartic acid), conjugated to a fluorescent reporter molecule, such as 7-amino-4-trifluoromethyl coumarin (AFC).[1][2][17] Cleavage of the substrate by active caspase-8 releases the fluorescent AFC, which can be measured using a fluorometer.

Materials:

-

Cell lysate or purified procaspase-8

-

Test compound

-

Caspase-8 substrate (e.g., Ac-IETD-AFC, 1 mM stock)

-

2X Reaction Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

-

Lysis Buffer (e.g., 25 mM HEPES, 5 mM MgCl₂, 1 mM EGTA, 0.5% Triton X-100, 5 mM DTT, pH 7.5)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

-

Sample Preparation:

-

For cell-based assays, induce apoptosis in cells with the test compound.

-

Harvest cells and prepare cell lysates by resuspending the cell pellet in cold Lysis Buffer.[2]

-

Incubate on ice for 10 minutes and then centrifuge to pellet cell debris.[2] The supernatant is the cell lysate.

-

Determine the protein concentration of the lysate.

-

-

Assay Setup:

-

In a 96-well black microplate, add 50 µL of cell lysate (containing 100-200 µg of total protein) or a solution of purified procaspase-8 to each well.[2]

-

Add the test compound at various concentrations. Include appropriate controls (e.g., vehicle control, positive control with a known activator if available).

-

Add 50 µL of 2X Reaction Buffer to each well.[2]

-

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

Subtract the background fluorescence (wells with no cell lysate or no substrate).

-

Calculate the fold-increase in caspase-8 activity compared to the untreated control.

-

For dose-response experiments, plot the caspase-8 activity against the compound concentration and determine the EC50 value (the concentration at which 50% of the maximum activation is achieved).

-

High-Throughput Screening (HTS) Protocol for Caspase-8 Activators

This protocol outlines a primary screen to identify potential caspase-8 activators from a large compound library.

Principle: A biochemical assay using purified recombinant procaspase-8 and a fluorogenic substrate is adapted for a high-throughput format (e.g., 384- or 1536-well plates).

Materials:

-

Purified recombinant human procaspase-8

-

Compound library dissolved in DMSO

-

Caspase-8 substrate (e.g., Ac-IETD-pNA for colorimetric or Ac-IETD-AFC for fluorometric detection)

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% glycerol, pH 7.4)

-

384- or 1536-well assay plates

-

Automated liquid handling systems

-

Plate reader (spectrophotometer or fluorometer)

Procedure:

-

Assay Miniaturization and Optimization:

-

Optimize the concentrations of procaspase-8 and substrate to achieve a robust signal-to-background ratio in the chosen microplate format.

-

Determine the Z'-factor to assess the quality and reliability of the assay for HTS. A Z'-factor > 0.5 is generally considered excellent.

-

-

Primary Screen:

-

Using automated liquid handlers, dispense a small volume of each compound from the library into the assay wells (final concentration typically 1-10 µM).

-

Add purified procaspase-8 to each well.

-

Incubate for a predetermined time to allow for compound interaction and potential activation.

-

Add the caspase-8 substrate to initiate the enzymatic reaction.

-

Incubate for a set time (e.g., 30-60 minutes) at room temperature or 37°C.

-

Read the absorbance or fluorescence using a plate reader.

-

-

Hit Identification:

-

Compounds that produce a signal significantly above the baseline (e.g., >3 standard deviations above the mean of the negative controls) are identified as initial "hits".

-

Secondary and Confirmatory Assays:

-

Dose-Response Analysis: Re-test the initial hits at multiple concentrations to confirm their activity and determine their potency (EC50).

-

Orthogonal Assays: Validate the hits using a different assay format (e.g., a colorimetric assay if the primary screen was fluorometric) to rule out assay-specific artifacts.

-

Counter-Screens: Screen hits against other caspases to assess selectivity. Also, screen for compounds that interfere with the detection method (e.g., autofluorescent compounds).

-

Cell-Based Assays: Test the validated hits in cell lines to confirm their ability to induce caspase-8 activation and apoptosis in a cellular context.

Conclusion

The discovery of novel caspase-8 activating compounds holds significant promise for the development of new therapeutics for a range of diseases characterized by insufficient apoptosis. A systematic approach, combining high-throughput screening with rigorous biochemical and cell-based validation, is essential for identifying and optimizing potent and selective activators. While challenges remain, particularly in identifying direct activators with favorable drug-like properties, the continued exploration of this critical apoptotic pathway will undoubtedly pave the way for innovative treatments in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting Caspase 8: Using Structural and Ligand-Based Approaches to Identify Potential Leads for the Treatment of Multi-Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. Novel HTS strategy identifies TRAIL-sensitizing compounds acting specifically through the caspase-8 apoptotic axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. excelra.com [excelra.com]

- 6. Hit to lead (Hit2Lead) drug development services - InnoSer [innoserlaboratories.com]

- 7. (20S) Ginsenoside Rh2-Activated, Distinct Apoptosis Pathways in Highly and Poorly Differentiated Human Esophageal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. protein-cell.net [protein-cell.net]

- 9. p53-dependent Fas expression is critical for Ginsenoside Rh2 triggered caspase-8 activation in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 20(S)-ginsenoside Rh2 induces caspase-dependent promyelocytic leukemia-retinoic acid receptor A degradation in NB4 cells via Akt/Bax/caspase9 and TNF-α/caspase8 signaling cascades -Journal of Ginseng Research | Korea Science [koreascience.or.kr]

- 11. Beta-sitosterol, a plant sterol, induces apoptosis and activates key caspases in MDA-MB-231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. β‐Sitosterol—Dietary sources and role in cancer and diabetes management - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting caspase-8/c-FLIPL heterodimer in complex II promotes DL-mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hypericin Photodynamic Therapy Induces Cytotoxicity and Modulates Cytokine Secretion in MCF-7 Breast Cancer Cells [mdpi.com]

- 16. A novel caspase 8 selective small molecule potentiates TRAIL-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of a high-throughput screen targeting caspase-8-mediated cleavage of the amyloid precursor protein - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Executioner: A Technical Guide to Caspase-8 in the Extrinsic Apoptosis Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction: Orchestrating Programmed Cell Death

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1] Dysregulation of this process is a hallmark of numerous diseases, including cancer and autoimmune disorders.[2] Apoptosis is primarily executed by a family of cysteine-aspartic proteases known as caspases.[3] These enzymes exist as inactive zymogens (procaspases) and are activated through proteolytic cleavage in a cascading fashion.[3]

There are two principal pathways leading to apoptosis: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor-mediated) pathway.[4] The extrinsic pathway is initiated by extracellular death ligands, members of the tumor necrosis factor (TNF) superfamily, binding to their cognate death receptors on the cell surface.[2] This guide provides a detailed technical examination of Caspase-8, the principal initiator caspase of the extrinsic pathway, detailing its activation, mechanism of action, regulation, and the experimental methodologies used to study its function.

The Activation Cascade: Formation of the Death-Inducing Signaling Complex (DISC)

The activation of caspase-8 is a tightly controlled process that occurs on a multi-protein platform known as the Death-Inducing Signaling Complex (DISC).[5] This process ensures that the apoptotic signal is transduced only upon specific extracellular cues.

-

Ligand Binding and Receptor Trimerization: The pathway is triggered when a death ligand, such as Fas ligand (FasL) or TNF-related apoptosis-inducing ligand (TRAIL), binds to its corresponding death receptor, such as Fas (also known as CD95 or APO-1) or a TRAIL receptor.[1][6] This binding event induces the trimerization of the receptor chains.[7]

-

Adaptor Protein Recruitment: The clustered intracellular "death domains" (DDs) of the receptors recruit the adaptor protein FADD (Fas-Associated Death Domain).[1][6] FADD is a crucial linker molecule containing both a C-terminal DD, which binds to the receptor, and an N-terminal Death Effector Domain (DED).[6]

-

Procaspase-8 Recruitment and Dimerization: Multiple FADD molecules, now localized to the receptor complex, use their DEDs to recruit procaspase-8, which also contains two tandem DEDs.[8] This high local concentration of procaspase-8 molecules at the DISC facilitates their dimerization, which is the critical step for activation.[6][9] This activation mechanism is known as the "proximity-induced dimerization" model.[9] Recent cryogenic electron microscopy studies have revealed that Fas and FADD death domains can form an asymmetric 7:5 oligomer, which serves as a scaffold to promote the formation of FADD DED filaments, further amplifying the signal for caspase-8 assembly.[6][9]

Mechanism of Action: From Zymogen to Active Protease

Once dimerized within the DISC, procaspase-8 zymogens undergo conformational changes that bring their catalytic sites into proximity, enabling autoproteolytic cleavage.[1]

-

Initial Cleavage: Each procaspase-8 monomer cleaves its partner within the intersubunit linker, separating the large (p18) and small (p10) catalytic subunits from the N-terminal DED prodomain.[10]

-

Formation of the Active Heterotetramer: The cleaved subunits rearrange to form the mature, active enzyme: a heterotetramer composed of two p18 and two p10 subunits.[11]

-

Release and Activity: This active caspase-8 is then released from the DISC into the cytosol, where it can act upon its downstream substrates to execute the apoptotic program.[1]

Downstream Signaling: Executing the Death Sentence

Active caspase-8 stands at the apex of a proteolytic cascade. Its primary role is to cleave and activate downstream effector caspases and to engage the intrinsic apoptotic pathway for signal amplification.

-

Direct Activation of Effector Caspases: Caspase-8 directly cleaves and activates effector caspases, most notably procaspase-3 and procaspase-7. Once activated, these executioner caspases are responsible for the systematic dismantling of the cell by cleaving a host of critical cellular proteins, including PARP, leading to the characteristic morphological changes of apoptosis.[3]

-

Crosstalk with the Intrinsic Pathway via Bid: Caspase-8 cleaves the Bcl-2 family protein Bid to its truncated form, tBid. tBid then translocates to the mitochondria, where it induces mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and other pro-apoptotic factors.[7] This engages the intrinsic pathway, leading to the formation of the apoptosome and activation of caspase-9, which further amplifies the activation of effector caspases. This link is especially critical in "Type II" cells, which require mitochondrial signal amplification for robust apoptosis, whereas "Type I" cells can undergo apoptosis through direct caspase-3 activation by caspase-8 alone.

Regulation of Caspase-8 Activity

Given its potent pro-apoptotic function, caspase-8 activity is subject to stringent negative regulation to prevent spurious cell death. The primary regulator at the level of the DISC is the cellular FLICE-like inhibitory protein (c-FLIP).

c-FLIP proteins are structurally similar to procaspase-8, containing two DEDs but lacking a functional catalytic domain. Several isoforms of c-FLIP exist, with the long (c-FLIPL) and short (c-FLIPS) forms being the most studied.

-

c-FLIPS: This short isoform strongly inhibits apoptosis by competing with procaspase-8 for binding to FADD, thereby preventing the recruitment and dimerization of the initiator caspase.

-

c-FLIPL: The role of the long isoform is more complex. At high concentrations, it acts as an inhibitor. However, at physiological, lower concentrations, it can form a heterodimer with procaspase-8. This heterodimer has limited, altered substrate specificity and is thought to play roles in non-apoptotic signaling pathways, while still preventing full-blown apoptosis.

Quantitative Analysis of Caspase-8 Function

Quantitative understanding of the caspase cascade is crucial for predictive modeling and drug development. While absolute protein concentrations in specific cell lines can be difficult to ascertain, kinetic parameters and inhibitor potencies provide valuable data.

Table 1: Kinetic Parameters for Caspase-8 Substrate Processing

| Substrate | kcat/Km (M⁻¹s⁻¹) | Description | Source |

| Procaspase-3 | 8.7 x 10⁵ | The catalytic efficiency of caspase-8 in activating the primary executioner caspase, procaspase-3, in a purified system. | [4][5] |

Table 2: Inhibitor Potency (IC₅₀) Against Caspase-8

| Inhibitor | IC₅₀ | Description | Source |

| Z-IETD-FMK | 350 nM | A selective, irreversible peptide-based inhibitor commonly used in research. Value determined in a cell-free assay. | |

| Z-IETD-FMK | 460 nM | Potency for inhibiting the pro-apoptotic effect of TNFα in T-cells. | [7] |

Key Experimental Methodologies

Studying caspase-8 requires a suite of biochemical and cell-based assays. Below are detailed protocols for fundamental techniques used to investigate the extrinsic pathway.

Protocol: Caspase-8 Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and measures the activity of caspase-8 in cell lysates by detecting the cleavage of a specific colorimetric substrate, such as Ac-IETD-pNA.[11]

A. Reagents and Equipment

-

Cells of interest (e.g., HeLa, Jurkat)

-

Apoptosis-inducing agent (e.g., FasL, TRAIL)

-

Chilled Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% Glycerol)

-

Caspase-8 Substrate (Ac-IETD-pNA, 4 mM stock in DMSO)

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplate

-

Microcentrifuge

B. Procedure

-

Induce Apoptosis: Seed 1-5 x 10⁶ cells per sample. Treat cells with the desired apoptotic stimulus for the appropriate time. Include an untreated control group.

-

Cell Lysis: Pellet cells by centrifugation (e.g., 500 x g for 5 min). Wash once with ice-cold PBS. Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

-

Incubate the lysate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C to pellet cellular debris.

-

Assay Preparation: Transfer the supernatant (cytosolic extract) to a fresh, chilled tube. Determine the protein concentration of the lysate (e.g., using a BCA assay).

-

In a 96-well plate, add 50-200 µg of protein per well, bringing the final volume to 50 µL with Cell Lysis Buffer.

-

Add 50 µL of 2X Reaction Buffer to each well.

-

Substrate Addition: Add 5 µL of the 4 mM Ac-IETD-pNA substrate to each well (final concentration 200 µM).

-

Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader. The fold-increase in caspase-8 activity can be determined by comparing the absorbance of the treated samples to the untreated control.[11]

Protocol: Co-Immunoprecipitation (Co-IP) of the DISC

This protocol outlines the procedure for isolating the DISC to study its components (e.g., Fas, FADD, procaspase-8) by Western blot.

A. Reagents and Equipment

-

1-5 x 10⁷ cells per sample

-

Apoptosis-inducing agent (e.g., biotinylated FasL + anti-biotin antibody for cross-linking)

-

Ice-cold PBS

-

Co-IP Lysis Buffer (non-denaturing, e.g., 30 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100 or NP-40, 10% glycerol, supplemented with protease and phosphatase inhibitors)

-

Antibody specific to a DISC component (e.g., anti-Fas, anti-FADD)

-

Protein A/G magnetic beads or agarose resin

-

Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)

-

Elution Buffer (e.g., 1X SDS-PAGE loading buffer)

-

Apparatus for Western blotting

B. Procedure

-

Cell Stimulation and Lysis: Treat cells to induce DISC formation. Pellet cells, wash with ice-cold PBS, and resuspend in 1 mL of ice-cold Co-IP Lysis Buffer.

-

Incubate on a rotator for 30 minutes at 4°C to lyse cells.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet insoluble debris.

-

Pre-clearing (Optional but Recommended): Transfer the supernatant to a new tube. Add 20-30 µL of Protein A/G beads and rotate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and discard them, keeping the supernatant.

-

Immunoprecipitation: Add 2-5 µg of the primary antibody (e.g., anti-FADD) to the pre-cleared lysate. Rotate for 2-4 hours or overnight at 4°C.

-

Add 30-50 µL of equilibrated Protein A/G beads to capture the antibody-protein complexes. Rotate for an additional 1-2 hours at 4°C.

-

Washing: Pellet the beads by gentle centrifugation (e.g., 1000 x g for 1 min). Carefully remove the supernatant.

-

Wash the beads 3-5 times with 1 mL of cold Wash Buffer. After the final wash, remove all supernatant.

-

Elution: Resuspend the beads in 30-50 µL of 1X SDS-PAGE loading buffer. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

-

Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis by Western blot, probing for expected DISC components like FADD, procaspase-8, and the receptor.

Protocol: Western Blot for Caspase-8 Cleavage

This method is used to detect the proteolytic processing of procaspase-8 into its active fragments, a key indicator of extrinsic pathway activation.[3][10]

A. Reagents and Equipment

-

Protein lysates prepared as for the activity assay (or with RIPA buffer)

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus

-

Transfer buffer, PVDF or nitrocellulose membrane, and transfer system

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific for caspase-8 (an antibody that recognizes both the pro-form and the cleaved p18 fragment is ideal)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., film or digital imager)

B. Procedure

-

Protein Separation: Load 20-40 µg of protein lysate per lane on an SDS-PAGE gel (a 12-15% acrylamide gel is suitable for resolving the smaller cleaved fragments). Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane according to standard protocols.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-caspase-8 antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane 3 times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

-

Final Washes: Repeat the washing step (Step 5).

-

Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Imaging: Capture the chemiluminescent signal. The appearance of lower molecular weight bands (e.g., p43/p41 intermediate and/or the p18 active fragment) and a corresponding decrease in the full-length procaspase-8 band (p55/p53) indicates activation of the pathway.[10]

References

- 1. Natural Gallic Acid and Methyl Gallate Induces Apoptosis in Hela Cells through Regulation of Intrinsic and Extrinsic Protein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of pathways controlling extrinsic apoptosis in single cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative proteomic analysis of HeLa cells in response to biocompatible Fe2C@C nanoparticles: 16O/18O-labelling & HPLC-ESI-orbit-trap profiling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. High Resolution Quantitative Proteomics of HeLa Cells Protein Species Using Stable Isotope Labeling with Amino Acids in Cell Culture(SILAC), Two-Dimensional Gel Electrophoresis(2DE) and Nano-Liquid Chromatograpohy Coupled to an LTQ-OrbitrapMass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FAS Fas cell surface death receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. spacefrontiers.org [spacefrontiers.org]

- 8. med.stanford.edu [med.stanford.edu]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Fas-associated death domain protein (FADD) and caspase-8 mediate up-regulation of c-Fos by Fas ligand and tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) via a FLICE inhibitory protein (FLIP)-regulated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Apoptosis Inducer 8 and Death Receptor Signaling

Introduction to Death Receptor Signaling

Death receptors are a subset of the tumor necrosis factor receptor (TNFR) superfamily characterized by a cytoplasmic "death domain" (DD).[1][2] Prominent examples include Fas (also known as CD95 or APO-1) and TNFR1.[3][4] The binding of their respective ligands, Fas ligand (FasL) and tumor necrosis factor-alpha (TNF-α), induces receptor trimerization.[4][5][6] This conformational change facilitates the recruitment of adaptor proteins, such as Fas-associated death domain (FADD), which in turn recruit and activate initiator caspases like procaspase-8.[6][7] This assembly forms the Death-Inducing Signaling Complex (DISC), where procaspase-8 molecules are brought into close proximity, leading to their auto-cleavage and activation.[8][9][10] Activated caspase-8 then initiates a downstream cascade by cleaving and activating effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by dismantling the cell.[3][11]

Mechanism of Action of Apoptosis Inducer 8 (AI-8)

The proposed signaling cascade is as follows:

-

DISC Formation: The clustered death domains of the trimerized Fas receptors recruit the adaptor protein FADD.[3][5] FADD, through its death effector domain (DED), then recruits procaspase-8.[7][12] This assembly of Fas, FADD, and procaspase-8 constitutes the DISC.[8]

-

Initiator Caspase Activation: Within the DISC, the proximity of procaspase-8 molecules leads to their autocatalytic cleavage and activation into caspase-8.[10]

-

Effector Caspase Cascade: Activated caspase-8 is released into the cytosol, where it cleaves and activates effector caspases, primarily procaspase-3, into its active form, caspase-3.[11][13]

-

Execution of Apoptosis: Active caspase-3 orchestrates the dismantling of the cell by cleaving key cellular substrates, including PARP, leading to DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.[13][14]

Quantitative Analysis of AI-8 Activity

| Assay Type | Parameter | Cell Line | AI-8 Value |

| Cell Viability | IC50 (48h) | Jurkat | 15.2 µM |

| Caspase-3/7 Activation | EC50 (24h) | Jurkat | 8.5 µM |

| Receptor Binding | Kd | Jurkat | 120 nM |

- IC50 (Half-maximal inhibitory concentration): Represents the concentration of AI-8 required to inhibit the viability of 50% of the Jurkat cell population after 48 hours of treatment.

- EC50 (Half-maximal effective concentration): The concentration of AI-8 that induces a response halfway between the baseline and maximum for caspase-3/7 activation.

- Kd (Dissociation constant): Measures the binding affinity of AI-8 to the Fas receptor. A lower Kd value indicates a stronger binding affinity.

Experimental Protocols

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[15] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[16][17]

Protocol:

-

Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of culture medium.[18]

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[18]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[16] A reference wavelength of >650 nm should be used for background correction.[16]

This assay quantifies the activity of key apoptosis-executioner caspases, such as caspase-3.[11][19] It utilizes a specific substrate (e.g., Ac-DEVD-AMC) that is cleaved by active caspase-3 to release a fluorescent compound (AMC).[20]

Protocol:

-

Lysate Preparation: Centrifuge the cell suspension to pellet debris and collect the supernatant containing the cell lysate.[21]

-

Assay Reaction: In a 96-well black plate, add cell lysate to a reaction buffer containing DTT and the fluorogenic substrate Ac-DEVD-AMC.[19]

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[19][21]

-

Fluorescence Measurement: Read the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.[19]

-

Data Analysis: The fold increase in caspase-3 activity is determined by comparing the fluorescence of treated samples to untreated controls.[19]

Protocol:

-

Pre-clearing (Optional): Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.[24][26]

-

Immunoprecipitation: Add an antibody specific for the Fas receptor to the pre-cleared lysate and incubate to form antibody-antigen complexes.[26]

-

Complex Capture: Add Protein A/G beads to the mixture to capture the antibody-antigen complexes.[26]

-

Washing: Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins.[24]

-

Elution: Elute the captured proteins from the beads using an elution buffer (e.g., low pH glycine buffer).[27]

-

Analysis by Western Blot: Analyze the eluted proteins by SDS-PAGE and Western blot using an antibody against FADD to confirm its presence in the immunoprecipitated complex.[22]

Experimental and Drug Discovery Workflow

Conclusion

References

- 1. Frontiers | TNFR1 and TNFR2 in the Control of the Life and Death Balance of Macrophages [frontiersin.org]

- 2. Frontiers | Tumor Necrosis Factor Receptors: Pleiotropic Signaling Complexes and Their Differential Effects [frontiersin.org]

- 3. The many roles of FAS receptor signaling in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. bosterbio.com [bosterbio.com]

- 6. Fas Pathway | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. DED Interaction of FADD and Caspase-8 in the Induction of Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fas ligand - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DED Interaction of FADD and Caspase-8 in the Induction of Apoptotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Cleaved caspase 3 western blot | Sigma-Aldrich [sigmaaldrich.com]

- 15. broadpharm.com [broadpharm.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. 2.3. MTT Cell Viability Assay [bio-protocol.org]

- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. media.cellsignal.com [media.cellsignal.com]

- 21. mpbio.com [mpbio.com]

- 22. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 23. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. bitesizebio.com [bitesizebio.com]

- 25. youtube.com [youtube.com]

- 26. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 27. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]

Unlocking Apoptosis: A Technical Guide to Identifying Small Molecule Activators of Procaspase-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procaspase-8, the inactive zymogen of caspase-8, stands as a critical initiator of the extrinsic apoptosis pathway. Its activation is a tightly regulated process, and its dysregulation is implicated in various diseases, including cancer. The identification of small molecules that can directly activate procaspase-8 holds significant therapeutic potential. This technical guide provides an in-depth overview of the core principles and methodologies for identifying and characterizing small molecule activators of procaspase-8. We detail the mechanism of procaspase-8 activation, present a comprehensive workflow for activator identification, provide detailed experimental protocols, and showcase a case study of a reported direct procaspase-8 activator.

The Procaspase-8 Activation Cascade: A Primer

Procaspase-8 is a cysteine-aspartic protease that, upon activation, initiates a cascade of downstream effector caspases, leading to programmed cell death or apoptosis.[1] The canonical activation of procaspase-8 is triggered by the engagement of death receptors, such as Fas or TRAIL receptors, on the cell surface.[2] This binding event leads to the recruitment of the adaptor protein FADD (Fas-Associated Death Domain), which in turn recruits procaspase-8 molecules via interactions between their respective death effector domains (DEDs).[3] This congregation of molecules forms the Death-Inducing Signaling Complex (DISC).[2]

Within the DISC, the increased proximity of procaspase-8 molecules facilitates their dimerization and subsequent autoproteolytic cleavage, leading to the formation of the active caspase-8 heterotetramer.[4] This active enzyme is then released into the cytosol to activate downstream effector caspases, such as caspase-3 and caspase-7, thereby committing the cell to apoptosis.

References

- 1. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]

- 2. Caspase-8 regulation of TRAIL-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caspase-8 as a Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interdimer processing mechanism of procaspase-8 activation - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis for Casp-8 Activation by Small Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caspase-8, a critical initiator caspase in the extrinsic apoptosis pathway, represents a key therapeutic target for diseases characterized by insufficient programmed cell death, such as cancer. Its activation is tightly regulated by a "proximity-induced dimerization" mechanism, where monomeric procaspase-8 zymogens are brought together by adaptor proteins, leading to their dimerization, conformational change, and subsequent auto-activation. This guide provides an in-depth technical overview of the structural basis for caspase-8 activation, with a specific focus on how small molecules can be harnessed to manipulate this process. We will explore the two primary strategies for small molecule-mediated activation: chemically induced dimerization (CID) and the direct stabilization of the active caspase-8 dimer. This document summarizes the available quantitative data, details key experimental protocols for studying caspase-8 activation, and provides visualizations of the critical pathways and workflows.

The Structural Biology of Caspase-8 Activation

Caspase-8 is synthesized as an inactive zymogen, procaspase-8, which exists as a monomer in the cytosol.[1] The activation of procaspase-8 is a multi-step process that involves dimerization and proteolytic cleavage.

The structure of procaspase-8 consists of an N-terminal pro-domain containing two death effector domains (DEDs), followed by a catalytic domain composed of a large (p18) and a small (p10) subunit.[2] In its monomeric state, the catalytic site is not properly formed, rendering the enzyme inactive.

The canonical activation of caspase-8 is initiated by the binding of extracellular ligands, such as FasL or TRAIL, to their cognate death receptors on the cell surface.[3] This triggers the recruitment of the adaptor protein FADD (Fas-Associated Death Domain), which in turn recruits procaspase-8 molecules via homotypic interactions between their DEDs.[4] This clustering of procaspase-8 molecules at the Death-Inducing Signaling Complex (DISC) increases their local concentration, facilitating their dimerization.[1]

This "proximity-induced dimerization" is the critical event for activation.[1] The dimerization of the catalytic domains forces a conformational change that brings the active sites of the two monomers together, forming a shared, fully active catalytic site.[5] This dimeric form possesses weak enzymatic activity, sufficient to induce auto-proteolytic cleavage between the large and small subunits and between the catalytic domain and the pro-domain.[6] These cleavage events stabilize the active dimer, which is then released from the DISC to activate downstream executioner caspases, such as caspase-3 and -7, thereby committing the cell to apoptosis.[4]

It is important to note that while structural data exists for the procaspase-8 zymogen and the active caspase-8 dimer, there is a current lack of publicly available co-crystal structures of caspase-8 in complex with a small molecule activator. Therefore, the structural basis of small molecule activation is inferred from their ability to promote the formation of the known active dimer structure.

Small Molecule Strategies for Caspase-8 Activation

The proximity-induced dimerization mechanism of caspase-8 activation offers a clear strategy for therapeutic intervention with small molecules. The primary goal is to artificially induce the dimerization of procaspase-8, bypassing the need for death receptor signaling. Two main approaches have been explored:

Chemically Induced Dimerization (CID)

Chemically Induced Dimerization (CID) is a powerful technique that uses a small molecule to induce the dimerization of proteins that have been engineered to contain a CID-binding domain.[7] In the context of caspase-8, this involves fusing a protein domain, such as FKBP (FK506-binding protein), to procaspase-8.[1] A bivalent small molecule, like AP1510 or FK1012 (a synthetic analog of FK506), can then bind to two of these FKBP-caspase-8 fusion proteins, forcing their dimerization and subsequent activation.[1][7]

This approach has been instrumental in validating the proximity-induced dimerization model of caspase-8 activation.[1] It demonstrates that bringing the procaspase-8 monomers into close proximity is sufficient to trigger the activation cascade, even in the absence of the natural DISC formation.[6]

Direct Dimer Stabilization

A more direct approach involves the use of small molecules that can bind to procaspase-8 and stabilize its active dimeric conformation. One such molecule that has been identified is CaspPro .[8] CaspPro was discovered through in silico screening and has been shown to directly bind to caspase-8 and potentiate its activation in response to TRAIL.[8] The proposed mechanism is that CaspPro stabilizes the caspase-8 homodimer, thereby enhancing the activation cascade initiated by the DISC.[8] While CaspPro alone at higher concentrations does not significantly induce caspase-8 cleavage, in combination with TRAIL, it markedly increases the levels of activated caspase-8.[8]

Data Presentation: Small Molecule Activators of Caspase-8

Quantitative data for small molecule activators of caspase-8 is not extensively available in the literature. The following tables summarize the information gathered from the cited sources.

| Table 1: Small Molecules for Chemically Induced Dimerization (CID) of Caspase-8 | |

| Small Molecule | Mechanism of Action |

| AP1510 | Bivalent molecule that cross-links FKBP-caspase-8 fusion proteins, inducing dimerization and activation.[7][9] |

| FK1012 | A bivalent synthetic analog of FK506 that functions similarly to AP1510 in inducing dimerization of FKBP-tagged proteins.[1][7] |

| Table 2: Direct Small Molecule Activator of Caspase-8 | |

| Small Molecule | Reported Activity |

| CaspPro | Potentiates TRAIL-induced caspase-8 activation and subsequent cell death. Used at concentrations of 40 µM and 80 µM in cell-based assays.[8] |

Experimental Protocols

Colorimetric Assay for Caspase-8 Activity

This protocol is based on the spectrophotometric detection of the chromophore p-nitroaniline (pNA) after cleavage from the labeled substrate Ac-IETD-pNA.[10]

Materials:

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM EDTA, 0.1% CHAPS, 10% sucrose)

-

2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 2 mM EDTA, 20% sucrose, 0.2% CHAPS)

-

DTT (dithiothreitol), 1 M stock

-

Ac-IETD-pNA substrate, 4 mM stock in DMSO

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplate

Procedure:

-

Sample Preparation (Cell Lysates):

-

Induce apoptosis in cells using the desired treatment (e.g., small molecule activator). Include a non-induced control.

-

Harvest 1-5 x 10^6 cells by centrifugation.

-

Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

-

Determine protein concentration of the lysate (e.g., using a Bradford assay).

-

-

Assay Protocol:

-

Prepare the 2x Reaction Buffer with DTT. Immediately before use, add DTT to a final concentration of 20 mM (e.g., add 20 µL of 1 M DTT to 980 µL of 2x Reaction Buffer).

-

In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

-

Add 50 µL of 2x Reaction Buffer (with DTT) to each well.

-

Add 5 µL of the 4 mM Ac-IETD-pNA substrate to each well (final concentration 200 µM).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

The fold-increase in caspase-8 activity can be determined by comparing the absorbance readings from the induced samples to the non-induced control.

-

Bimolecular Fluorescence Complementation (BiFC) Assay for Caspase-8 Dimerization

This protocol is a cell-based imaging assay to visualize the induced proximity of caspase-8 monomers. It relies on the reconstitution of a fluorescent protein (e.g., Venus) from two non-fluorescent fragments when they are brought together by the dimerization of the proteins they are fused to.

Materials:

-

Expression plasmids for caspase-8 fused to the N-terminal fragment of Venus (Casp8-VN) and caspase-8 fused to the C-terminal fragment of Venus (Casp8-VC).

-

Mammalian cell line (e.g., HeLa, HEK293T).

-

Transfection reagent.

-

Fluorescence microscope or high-content imaging system.

-

Small molecule activator of interest.

Procedure:

-

Cell Culture and Transfection:

-

Plate cells in a suitable format for imaging (e.g., glass-bottom dishes or 96-well imaging plates).

-

Co-transfect the cells with equal amounts of the Casp8-VN and Casp8-VC expression plasmids using a suitable transfection reagent according to the manufacturer's protocol.

-

Allow 24-48 hours for protein expression.

-

-

Induction and Imaging:

-

Treat the transfected cells with the small molecule activator at the desired concentration and for the desired time. Include a vehicle control.

-

Image the cells using a fluorescence microscope equipped with filters appropriate for the fluorescent protein (e.g., YFP channel for Venus).

-

Acquire images from multiple fields of view for each condition.

-

-

Data Analysis:

-

Quantify the BiFC signal by measuring the intensity of fluorescence per cell or the percentage of fluorescent cells.

-

An increase in fluorescence in the treated samples compared to the control indicates that the small molecule is inducing caspase-8 dimerization.

-

Visualizations

References

- 1. Turning ON Caspases with Genetics and Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of pathways controlling extrinsic apoptosis in single cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caspase-8: A Novel Target to Overcome Resistance to Chemotherapy in Glioblastoma [mdpi.com]

- 4. Synthetic activation of caspases: Artificial death switches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. Inducible Dimerization and Inducible Cleavage Reveal a Requirement for Both Processes in Caspase-8 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. med.stanford.edu [med.stanford.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. bosterbio.com [bosterbio.com]

The Role of Caspase-8 in Cancer Therapy: A Technical Guide to its Targets and Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical cellular process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. A key family of proteases central to this process is the caspases (cysteine-aspartate proteases). Among these, Caspase-8 stands as a principal initiator of the extrinsic apoptosis pathway. Often referred to functionally as an "apoptosis inducer," Caspase-8 is activated in response to external death signals, such as the binding of ligands like Tumor Necrosis Factor (TNF)-related apoptosis-inducing ligand (TRAIL) to their corresponding death receptors on the cell surface. Upon activation, Caspase-8 initiates a cascade of downstream effector caspases, ultimately leading to the dismantling of the cell.

The expression and activity of Caspase-8 are frequently dysregulated in cancer, contributing to tumor survival and resistance to therapy. Consequently, therapeutic strategies aimed at activating Caspase-8 in cancer cells represent a promising avenue for oncology drug development. This technical guide provides an in-depth overview of the targets and activation of Caspase-8 in cancer cell lines, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Quantitative Data: Efficacy of Caspase-8 Activation in Cancer Cell Lines

The sensitivity of cancer cell lines to apoptosis induction via Caspase-8 activation can vary significantly. This variation can be attributed to the differential expression of components of the extrinsic apoptosis pathway, including death receptors and inhibitory proteins. The following tables summarize the cytotoxic effects of TRAIL, a potent activator of Caspase-8, and other agents that induce Caspase-8-dependent apoptosis in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a compound in inhibiting a biological or biochemical function.

| Cancer Type | Cell Line | Compound | IC50 | Citation |

| Breast Cancer | MDA-MB-231 | TRAIL | 93.2 ng/mL | [1] |

| Breast Cancer | MCF-7 | TRAIL | 133 ng/mL | [1] |

| Breast Cancer | MDA-MB-231 | AT-101 | 3.99 µM | [1] |

| Breast Cancer | MCF-7 | AT-101 | 4.64 µM | [1] |

| Colorectal Cancer | Colo205 | rTRAIL | ~10 ng/mL | [2] |

| Colorectal Cancer | SW480 | rTRAIL | >1000 ng/mL | [2] |

| Colorectal Cancer | HCT116 | rTRAIL | ~1 ng/mL | [2] |

| Colorectal Cancer | HT29 | rTRAIL | ~100 ng/mL | [2] |

Table 1: IC50 Values of TRAIL and AT-101 in Breast and Colorectal Cancer Cell Lines. This table illustrates the varying sensitivity of different cancer cell lines to the Caspase-8 activator, TRAIL, and the Bcl-2 inhibitor, AT-101, which can sensitize cells to TRAIL-induced apoptosis.

| Compound | Description | Mechanism of Caspase-8 Activation |

| Romidepsin | A histone deacetylase inhibitor. | Induces apoptosis through the extrinsic pathway by activating Caspase-8.[3] |

| Mitomycin C | An antibiotic and anti-tumor agent. | Forms DNA crosslinks, leading to DNA damage and subsequent Caspase-8 activation.[3] |

| Borrelidin | A macrolide antibiotic. | Activates Caspase-8 to initiate the extrinsic apoptotic pathway.[3] |

| Prodigiosin | A natural red pigment with pro-apoptotic properties. | Serves as a Caspase-8 activator, initiating apoptosis via the extrinsic pathway.[3] |

| Staurosporine | A broad-spectrum protein kinase inhibitor. | Induces apoptosis by activating Caspase-8 through the mitochondrial pathway.[3] |

Table 2: Other Compounds Reported to Activate Caspase-8. This table provides a list of compounds that have been identified as activators of Caspase-8, highlighting their diverse mechanisms of action.

Experimental Protocols

Accurate and reproducible experimental methods are paramount in the study of Caspase-8-mediated apoptosis. The following section details the core protocols for assessing Caspase-8 activation and its downstream consequences in cancer cell lines.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5][6]

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Treat the cells with varying concentrations of the apoptosis-inducing compound for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

Following treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Caspase-8 Activity Assay (Colorimetric)

This assay measures the activity of Caspase-8 by detecting the cleavage of a specific colorimetric substrate.[7][8][9]

Materials:

-

Cell lysate from treated and untreated cells

-

Lysis buffer

-

2x Reaction Buffer

-

Caspase-8 substrate (Ac-IETD-pNA)

-

96-well plate

-

Microplate reader

Procedure:

-

Induce apoptosis in your target cells and prepare cell lysates according to standard protocols.

-

Determine the protein concentration of each lysate.

-

In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

-

Add 50 µL of 2x Reaction Buffer to each well.

-

Add 5 µL of the Caspase-8 substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The fold-increase in Caspase-8 activity can be determined by comparing the results from treated samples to the untreated control.

Western Blot for Caspase-8 Cleavage

Western blotting is used to detect the cleavage of pro-Caspase-8 into its active fragments, a hallmark of its activation.[10][11][12]

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against Caspase-8 (recognizing both the pro-form and cleaved fragments)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate 20-40 µg of protein from each cell lysate on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Caspase-8 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the band corresponding to pro-Caspase-8 and the appearance of bands for the cleaved fragments indicate Caspase-8 activation.

Visualizing the Pathways and Processes

Diagrammatic representations are invaluable for understanding the complex signaling cascades and experimental procedures involved in Caspase-8 research. The following diagrams were generated using the Graphviz DOT language.

Caption: Extrinsic Apoptosis Signaling Pathway initiated by a death ligand.

Caption: A typical experimental workflow for studying Caspase-8 activation.

Conclusion

Caspase-8 remains a compelling target for the development of novel anti-cancer therapeutics. Understanding the intricacies of its activation, the downstream signaling events, and the factors that determine cellular sensitivity is crucial for the successful translation of Caspase-8-targeted therapies into the clinic. The quantitative data, detailed protocols, and pathway visualizations provided in this guide offer a comprehensive resource for researchers dedicated to advancing this promising area of cancer research. The continued exploration of small molecule activators of Caspase-8 and combination therapies that enhance its pro-apoptotic function holds significant potential for improving patient outcomes.

References

- 1. Pretreatment with AT-101 enhances tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced apoptosis of breast cancer cells by inducing death receptors 4 and 5 protein levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. google.com [google.com]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. bosterbio.com [bosterbio.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. file.elabscience.com [file.elabscience.com]

- 10. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]

- 11. Measuring Procaspase-8 and -10 Processing upon Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cleaved Caspase-8 (Asp374) (18C8) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

Downstream Signaling of Caspase-8 Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caspase-8, a key initiator caspase, stands at a critical juncture of cellular fate, orchestrating a complex network of downstream signaling pathways that extend far beyond its canonical role in apoptosis. Activation of caspase-8, primarily through the death-inducing signaling complex (DISC), triggers a cascade of events that can lead to programmed cell death, modulate inflammatory responses, and influence cell survival. This technical guide provides a comprehensive overview of the core downstream signaling events following caspase-8 activation, intended for researchers, scientists, and professionals in drug development. We delve into the molecular mechanisms of caspase-8-mediated apoptosis, its intricate crosstalk with the intrinsic mitochondrial pathway, and its non-apoptotic functions in regulating necroptosis, inflammation, and autophagy. This document presents quantitative data in structured tables for comparative analysis, detailed experimental protocols for key assays, and visual diagrams of signaling pathways and workflows to facilitate a deeper understanding of this multifaceted protease.

Introduction to Caspase-8

Caspase-8 is a cysteine-aspartic protease that functions as a primary initiator of the extrinsic apoptosis pathway.[1] Synthesized as an inactive zymogen, procaspase-8 is recruited to the cytoplasmic domain of death receptors, such as Fas and TNFR1, upon ligand binding.[2] This recruitment is mediated by the adaptor protein FADD (Fas-Associated Death Domain).[3] Within this complex, known as the death-inducing signaling complex (DISC), procaspase-8 molecules are brought into close proximity, leading to their dimerization and subsequent auto-proteolytic activation.[4] The active caspase-8 then dissociates from the DISC to initiate downstream signaling cascades.[4] While its role in apoptosis is well-established, emerging evidence has revealed the multifaceted nature of caspase-8, implicating it in a variety of cellular processes including the regulation of necroptosis, inflammation, and autophagy.[2]

Downstream Signaling Pathways of Caspase-8 Activation

The Extrinsic Apoptosis Pathway

The canonical downstream pathway of activated caspase-8 is the direct initiation of the execution phase of apoptosis.[1] This is primarily achieved through the proteolytic cleavage and activation of effector caspases, namely caspase-3 and caspase-7.[3] These executioner caspases are responsible for the cleavage of a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.[5]

Crosstalk with the Intrinsic Apoptosis Pathway

Caspase-8 serves as a critical link between the extrinsic and intrinsic (mitochondrial) pathways of apoptosis through the cleavage of the BH3-only protein Bid (BH3 interacting-domain death agonist).[6] Upon cleavage by caspase-8, Bid is truncated to form tBid.[6] tBid translocates to the mitochondria where it promotes the oligomerization of the pro-apoptotic Bcl-2 family members Bak and Bax.[3] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors into the cytosol, and the subsequent activation of the apoptosome and caspase-9.[7] Activated caspase-9 further amplifies the apoptotic signal by activating effector caspases.

Regulation of Necroptosis

Beyond its pro-apoptotic functions, caspase-8 plays a crucial role in suppressing a form of programmed necrosis known as necroptosis.[8][9] In situations where caspase-8 is inhibited or absent, stimulation of death receptors can trigger the formation of a signaling complex called the necrosome, which is composed of receptor-interacting protein kinase 1 (RIPK1) and RIPK3.[8][9] Active caspase-8 prevents the formation of the necrosome by directly cleaving and inactivating RIPK1 and RIPK3.[3][10] The cleavage of RIPK1 by caspase-8 at aspartate 325 is a critical event that limits aberrant cell death.[8][11] Additionally, caspase-8 can cleave and inactivate CYLD, a deubiquitinase that promotes necroptosis by deubiquitinating RIPK1.[9][12][13][14]

Role in Inflammation and Pyroptosis

Caspase-8 is also implicated in the regulation of inflammatory responses. Under certain conditions, caspase-8 can contribute to the activation of the NLRP3 inflammasome, leading to the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.[2] Furthermore, in specific contexts, such as during certain bacterial infections, caspase-8 can directly cleave Gasdermin D (GSDMD), the executioner of pyroptosis, a pro-inflammatory form of programmed cell death.[15]

Involvement in Autophagy

The interplay between caspase-8 and autophagy is complex and context-dependent. Caspase-8 has been shown to both promote and inhibit autophagy. For instance, in proliferating T cells, caspase-8 can regulate excessive autophagy by cleaving RIPK1.[2] Conversely, under certain stress conditions, activated caspase-8 can cleave autophagy-related proteins such as Beclin-1 and Atg3, thereby modulating the autophagic process.[2]

Quantitative Data on Caspase-8 Signaling

The following tables summarize key quantitative parameters associated with caspase-8 downstream signaling events.

| Interaction | Binding Partner | Dissociation Constant (Kd) | Reference |

| Caspase-8 DEDs | FADD DED | 38 nM | [16] |

| Substrate | Cleavage Site | kcat/Km (M-1s-1) | Reference |

| Pro-caspase-3 | IETD↓S | 8.7 x 105 | [17][18] |

| Pro-caspase-7 | - | - | [19] |

| Bid | FLIETD↓G | - | [6][20] |

| RIPK1 | FLID↓A (human D324) | - | [8][11][21][22][23] |

| CYLD | - (human D215) | - | [9][12][13][14] |

| c-FLIPL | - (human D376) | - | [24][25] |

Note: '-' indicates that specific kinetic data was not found in the provided search results, though the cleavage event is well-documented.

Experimental Protocols

Caspase-8 Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a method for quantifying caspase-8 activity in cell lysates using a fluorogenic substrate.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent

-

Cell Lysis Buffer (e.g., 25 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.5% Triton X-100, 5 mM DTT, 1 mM PMSF)

-

2X Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 20% glycerol, 4 mM DTT)

-

Caspase-8 Substrate (e.g., Ac-IETD-AFC, 200 µM final concentration)

-

96-well black, clear-bottom microplate

-

Fluorometric microplate reader (Excitation: ~400 nm, Emission: ~505 nm)

Procedure:

-

Cell Culture and Treatment: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight. Treat cells with the apoptosis-inducing agent for the desired time. Include an untreated control.

-

Cell Lysis: a. Remove the culture medium and wash the cells once with ice-cold PBS. b. Add 50 µL of chilled Cell Lysis Buffer to each well and incubate on ice for 10 minutes.

-

Lysate Collection: Centrifuge the plate at 800 x g for 10 minutes at 4°C. Carefully transfer the supernatant (cell lysate) to a fresh, chilled 96-well plate.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to normalize caspase activity.

-

Caspase-8 Activity Measurement: a. To each well of a new 96-well black plate, add cell lysate containing 50-200 µg of protein, and bring the total volume to 50 µL with Cell Lysis Buffer. b. Prepare the reaction mixture by adding 50 µL of 2X Reaction Buffer to each well. c. Add 5 µL of the 4 mM IETD-AFC substrate to each well to a final concentration of 200 µM. d. Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Data Acquisition: Measure the fluorescence intensity using a microplate reader with excitation at ~400 nm and emission at ~505 nm.

-

Data Analysis: Normalize the fluorescence readings to the protein concentration. The fold-increase in caspase-8 activity can be determined by comparing the results from the treated samples to the untreated control.

Western Blot Analysis of Caspase-8 Activation and Substrate Cleavage

This protocol details the detection of procaspase-8 cleavage and the cleavage of a downstream substrate (e.g., Bid) by western blotting.

Materials:

-

Cell lysates prepared as in the caspase activity assay.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies (anti-caspase-8, anti-Bid, anti-β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-caspase-8, diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies against substrates like Bid and a loading control like β-actin.

Immunoprecipitation of the Death-Inducing Signaling Complex (DISC)

This protocol describes the isolation of the DISC to study the recruitment of caspase-8.

Materials:

-

Cells stimulated to induce apoptosis (e.g., with FasL or TRAIL).

-

DISC Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10% glycerol, and protease/phosphatase inhibitors).

-

Anti-Fas or Anti-TRAIL-R2 antibody.

-

Protein A/G agarose beads.

-

Wash Buffer (same as Lysis Buffer).

-

Elution Buffer (e.g., Laemmli sample buffer).

Procedure:

-

Cell Stimulation: Treat cells with the appropriate death ligand (e.g., 1 µg/mL FasL) for a short period (e.g., 15-30 minutes) to induce DISC formation.

-

Cell Lysis: Lyse the cells in ice-cold DISC Lysis Buffer.

-

Pre-clearing: Centrifuge the lysates to pellet cellular debris. Pre-clear the supernatant by incubating with Protein A/G agarose beads for 30 minutes at 4°C.

-

Immunoprecipitation: a. Incubate the pre-cleared lysate with an antibody against the death receptor (e.g., anti-Fas) overnight at 4°C. b. Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold Wash Buffer.

-

Elution: Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5 minutes.

-

Analysis: Analyze the eluted proteins by western blotting using antibodies against FADD and caspase-8 to confirm their recruitment to the DISC.

Visualizing Caspase-8 Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways and a representative experimental workflow.

Caption: Caspase-8 Mediated Extrinsic Apoptosis Pathway.

References

- 1. med.stanford.edu [med.stanford.edu]

- 2. Regulation of Caspase-8 Activity at the Crossroads of Pro-Inflammation and Anti-Inflammation [mdpi.com]

- 3. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. Caspases and their substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cleavage by Caspase 8 and Mitochondrial Membrane Association Activate the BH3-only Protein Bid during TRAIL-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. synthego.com [synthego.com]

- 9. Caspase 8 inhibits programmed necrosis by processing CYLD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MEROPS - the Peptidase Database [ebi.ac.uk]

- 11. Cleavage of RIPK1 by caspase-8 is crucial for limiting apoptosis and necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CASPASE 8 inhibits programmed necrosis by processing CYLD - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 14. researchgate.net [researchgate.net]

- 15. uniprot.org [uniprot.org]

- 16. researchgate.net [researchgate.net]

- 17. Pro-caspase-3 is a major physiologic target of caspase-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Caspase-8 and caspase-7 sequentially mediate proteolytic activation of acid sphingomyelinase in TNF-R1 receptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Mutations that prevent caspase cleavage of RIPK1 cause autoinflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cleavage of RIPK1 by caspase-8 is crucial for limiting apoptosis and necroptosis | Semantic Scholar [semanticscholar.org]

- 23. researchgate.net [researchgate.net]

- 24. The c-FLIPL Cleavage Product p43FLIP Promotes Activation of Extracellular Signal-regulated Kinase (ERK), Nuclear Factor κB (NF-κB), and Caspase-8 and T Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 25. biorxiv.org [biorxiv.org]

The Multifaceted Role of Caspase-8: A Technical Guide to its Cellular Consequences

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caspase-8, a key initiator caspase, stands at a critical crossroads of cellular fate, orchestrating not only the well-known extrinsic apoptotic pathway but also intricately regulating necroptosis, pyroptosis, and inflammatory signaling. Its activation triggers a cascade of molecular events with profound consequences for the cell and the surrounding tissue microenvironment. This in-depth technical guide provides a comprehensive overview of the cellular ramifications of caspase-8 activation, intended for researchers, scientists, and drug development professionals. We delve into the core signaling pathways, present quantitative data on its functional outcomes, and provide detailed experimental protocols for its study. Through the use of structured data presentation and detailed visualizations, this guide aims to be an essential resource for understanding and manipulating this pivotal enzyme in health and disease.

Introduction

Caspase-8 is a cysteine-aspartic protease that functions as a primary initiator of the extrinsic apoptosis pathway.[1] It is activated upon recruitment to the Death-Inducing Signaling Complex (DISC) formed by death receptors such as Fas and TNFR1.[2] Beyond its canonical role in apoptosis, emerging evidence has revealed the multifaceted nature of caspase-8, positioning it as a central regulator of programmed cell death and inflammation.[3][4] Its ability to cleave a diverse range of substrates allows it to influence distinct cellular outcomes, including the suppression of necroptosis, a form of programmed necrosis, and the induction of pyroptosis, an inflammatory form of cell death.[3][4] Furthermore, caspase-8 has non-apoptotic functions in cellular processes such as differentiation, proliferation, and immune responses.[5][6] Understanding the intricate signaling networks governed by caspase-8 is paramount for the development of targeted therapeutics for a variety of diseases, including cancer, autoimmune disorders, and inflammatory conditions.[7]

Signaling Pathways of Caspase-8 Activation

The activation of caspase-8 is a tightly regulated process that initiates distinct downstream signaling cascades. The most well-characterized pathway is the extrinsic apoptosis pathway, but caspase-8 also plays a pivotal role in the regulation of necroptosis and pyroptosis.

Extrinsic Apoptosis Pathway